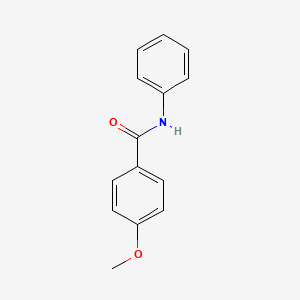

4-methoxy-N-phenylbenzamide

Overview

Description

4-Methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H13NO2. It is a derivative of benzamide, where the phenyl group is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-N-phenylbenzamide can be synthesized through the condensation of 4-methoxybenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane or toluene. The resulting intermediate, 4-methoxybenzoyl chloride, is then reacted with aniline to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as titanium tetrachloride can enhance the reaction rate and yield. The final product is purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-phenylbenzamide.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

Oxidation: 4-Hydroxy-N-phenylbenzamide.

Reduction: N-Phenylbenzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-phenylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The methoxy group enhances its binding affinity through hydrogen bonding and hydrophobic interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-N-phenylbenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

N-Phenylbenzamide: Lacks the methoxy group, making it less polar.

4-Ethoxy-N-phenylbenzamide: Contains an ethoxy group instead of a methoxy group.

Uniqueness

4-Methoxy-N-phenylbenzamide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity in biological systems compared to its analogs.

Biological Activity

4-Methoxy-N-phenylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with a methoxy group at the para position relative to the amide nitrogen. Its molecular formula is , and it has a molar mass of approximately 245.29 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing its biological activity and solubility in organic solvents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate signal transduction pathways by interacting with cellular receptors, which can affect various cellular responses.

Antiviral Activity

This compound and its derivatives have shown significant antiviral properties against several viruses:

- Hepatitis B Virus (HBV) : Research indicates that derivatives of N-phenylbenzamide, including this compound, exhibit broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication. A novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), demonstrated notable anti-HBV activity in vitro and in vivo .

- Enterovirus 71 (EV71) : Compounds based on the N-phenylbenzamide structure have been tested for their efficacy against EV71. One study reported that 3-amino-N-(4-bromophenyl)-4-methoxybenzamide exhibited an IC50 value ranging from 5.7 to 12 μM against EV71 strains, indicating promising antiviral potential .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-HBV Studies : A study evaluated the anti-HBV activity of IMB-0523 in HepG2.2.15 cells, revealing that it inhibited both wild-type and drug-resistant HBV strains. The mechanism was linked to increased A3G levels within cells .

- Antiviral Activity Against EV71 : Another research effort synthesized various N-phenylbenzamide derivatives and assessed their antiviral activity against multiple EV71 strains. The findings suggested that structural modifications significantly influence antiviral efficacy and metabolic stability .

- Enzyme Inhibition : The compound has been used in studies focused on enzyme inhibition, showcasing its potential as a lead compound for developing therapeutic agents targeting specific enzymes involved in viral replication.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Methyl-4-methoxy-N-phenylbenzamide | Methyl group instead of benzyl | Different pharmacokinetics |

| N-(4-bromophenyl)-4-methoxybenzamide | Bromine substitution on phenyl ring | Enhanced biological activity due to halogen effects |

| N-(2-pyridyl)-4-methoxybenzamide | Pyridine ring substitution | Potentially improved solubility and bioavailability |

The unique combination of structural features in this compound may enhance its lipophilicity and overall biological activity compared to other derivatives.

Properties

IUPAC Name |

4-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJAJRFBOKCXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323454 | |

| Record name | 4-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-88-5 | |

| Record name | p-Anisanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404049 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 4-methoxy-N-phenylbenzamide and how does this structure influence its interactions?

A1: this compound crystallizes with a specific spatial arrangement of its atoms. The two benzene rings in the molecule are not flat against each other, but rather twisted at an angle of 65.18° []. This twist is also reflected in the orientation of the central amide group, which forms angles of 34.70° and 30.62° with the phenyl and 4-methoxybenzene rings, respectively []. This non-planar conformation can influence how the molecule interacts with other molecules, including potential targets. Furthermore, within the crystal structure, molecules of this compound interact via intermolecular hydrogen bonds between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule []. These interactions contribute to the overall packing of the molecules within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.